

Solubility and stability of (R)-3-Quinuclidinol hydrochloride in various solvents

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Compound of Interest

Compound Name: (R)-3-Quinuclidinol hydrochloride

Cat. No.: B1317448

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An In-depth Technical Guide on the Solubility and Stability of **(R)-3-Quinuclidinol Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **(R)-3-Quinuclidinol hydrochloride**, a key chiral intermediate in the synthesis of various pharmaceuticals. This document collates available data on its physicochemical properties and outlines detailed experimental protocols for its analysis, adhering to industry standards.

Physicochemical Properties

(R)-3-Quinuclidinol hydrochloride is the salt form of (R)-3-Quinuclidinol, a bicyclic tertiary amine containing a hydroxyl group. The presence of these functional groups, along with the chiral center, dictates its chemical behavior.

Solubility Profile

The hydrochloride salt of (R)-3-Quinuclidinol is generally soluble in polar solvents. While extensive quantitative data in a wide array of solvents is not readily available in public literature, a qualitative summary is presented below. The solubility is significantly influenced by the polarity of the solvent and its ability to form hydrogen bonds.

Table 1: Qualitative Solubility of (R)-3-Quinuclidinol and its Hydrochloride Salt

Solvent/System	(R)-3-Quinuclidinol	(R)-3-Quinuclidinol Hydrochloride
Water	>1000 g/L at 20 °C[1]	Soluble[2]
Aqueous Acid	Slightly Soluble[3]	Slightly Soluble[4]
Methanol	Soluble[3]	Slightly Soluble[4]
Ethanol	Soluble[3]	Not Specified
Isopropanol	Soluble[3]	Not Specified
Acetonitrile	Soluble[3]	Not Specified
Chloroform	Sparingly Soluble[3]	Not Specified
DMSO	Not Specified	Slightly Soluble[4]
Ethers	Soluble[3][5]	Not Specified
Non-polar Solvents	Limited Solubility[5][6]	Not Specified

Stability Profile

(R)-3-Quinuclidinol hydrochloride is a stable compound under standard storage conditions. However, it is susceptible to degradation under stress conditions such as high humidity, extreme pH, and in the presence of oxidizing agents.[3] Forced degradation studies are crucial for identifying potential degradation products and establishing a stability-indicating analytical method.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress Condition	Recommended Parameters
Acid Hydrolysis	0.1 N HCl at room temperature or elevated temperature (e.g., 60 °C)[3]
Base Hydrolysis	0.1 N NaOH at room temperature or elevated temperature (e.g., 60 °C)[3]
Oxidation	3% H ₂ O ₂ at room temperature[3]
Thermal Degradation	Dry heat (e.g., 70-80 °C)[3]
Photostability	Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3]

Experimental Protocols

Detailed methodologies for determining the solubility and stability of **(R)-3-Quinuclidinol hydrochloride** are provided below. These protocols are based on established pharmaceutical testing guidelines.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is employed to determine the equilibrium solubility of the compound in various solvents.

Protocol:

- Preparation: Add an excess amount of solid **(R)-3-Quinuclidinol hydrochloride** to a series of vials, each containing a different solvent of interest (e.g., water, methanol, ethanol, isopropanol, acetonitrile).[3]
- Equilibration: Seal the vials securely and agitate them at a constant, controlled temperature (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved between the dissolved and undissolved solute.[3]

- Phase Separation: After the equilibration period, allow the vials to stand undisturbed for the undissolved solid to settle. Centrifugation can be used to facilitate a clear separation of the solid and liquid phases.[3]
- Sampling and Dilution: Carefully withdraw a known volume of the supernatant from each vial. Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
- Quantification: Analyze the concentration of **(R)-3-Quinuclidinol hydrochloride** in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: Determine the solubility in the original solvent by taking into account the dilution factor used.[3]

Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of **(R)-3-Quinuclidinol hydrochloride** and to develop a stability-indicating HPLC method.

Protocol:

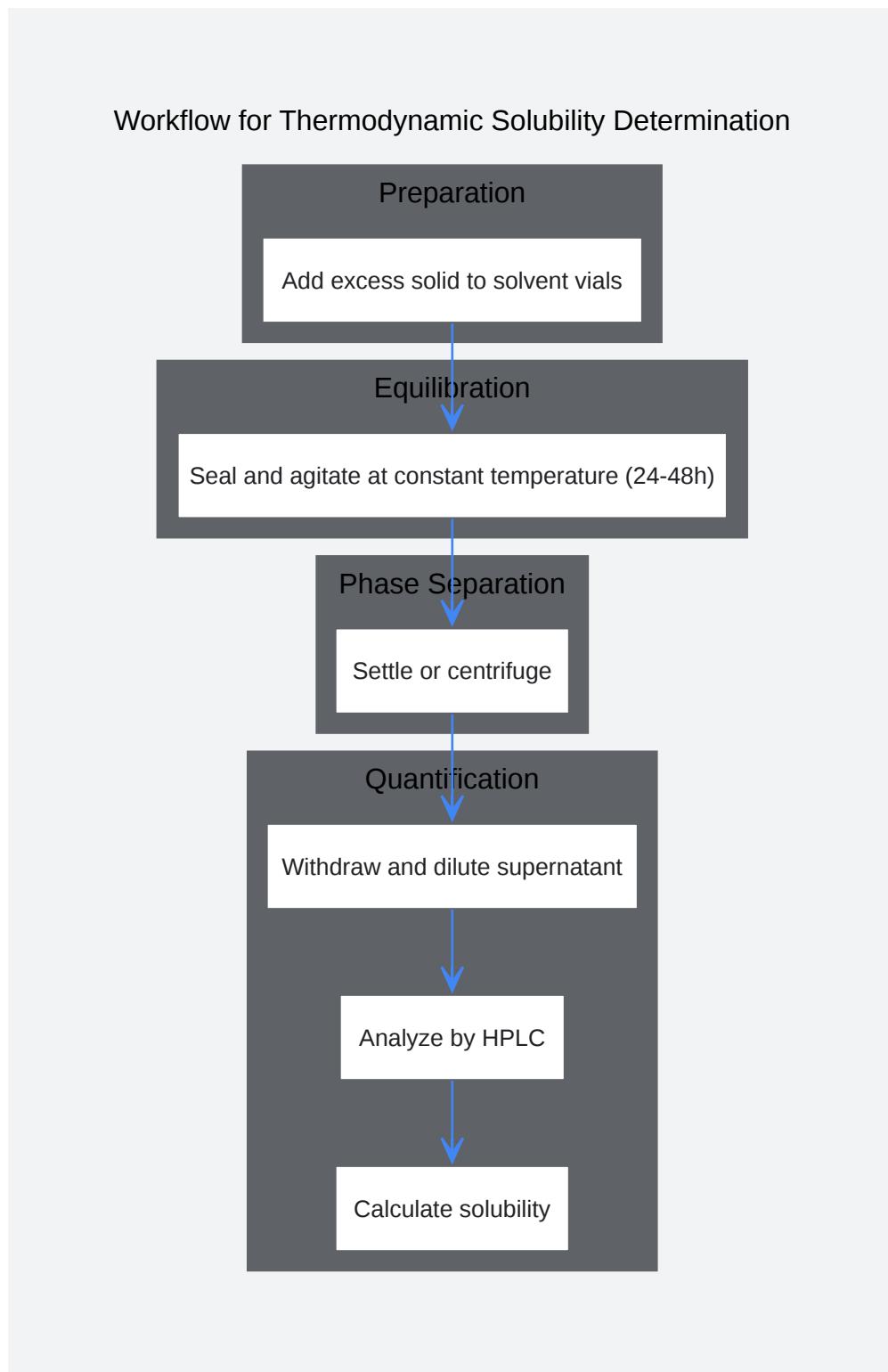
- Sample Preparation:
 - Acid Hydrolysis: Dissolve a known concentration of **(R)-3-Quinuclidinol hydrochloride** in 0.1 N HCl. Maintain the solution at room temperature or an elevated temperature (e.g., 60 °C) for a predetermined period. At specified time intervals, withdraw samples, neutralize them with a suitable base, and dilute with the mobile phase.[3]
 - Base Hydrolysis: Follow the same procedure as for acid hydrolysis, but use 0.1 N NaOH and neutralize with a suitable acid.[3]
 - Oxidation: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a defined period, collecting samples at various time points.[3]

- Thermal Degradation: Store the solid compound in a temperature-controlled oven at a high temperature (e.g., 80 °C). At different time intervals, withdraw samples, dissolve them in an appropriate solvent, and dilute with the mobile phase.[3]
- Photostability: Expose the solid compound or its solution to a calibrated light source according to ICH Q1B guidelines.[3]

- HPLC Analysis:
 - Inject the prepared samples into an HPLC system equipped with a suitable column (e.g., a C18 column for reversed-phase chromatography).
 - Employ a mobile phase that provides effective separation between the parent compound and any degradation products. A gradient elution may be necessary.
 - Use a UV detector set at an appropriate wavelength for the detection of all components.[3]
- Data Analysis:
 - Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.[3]

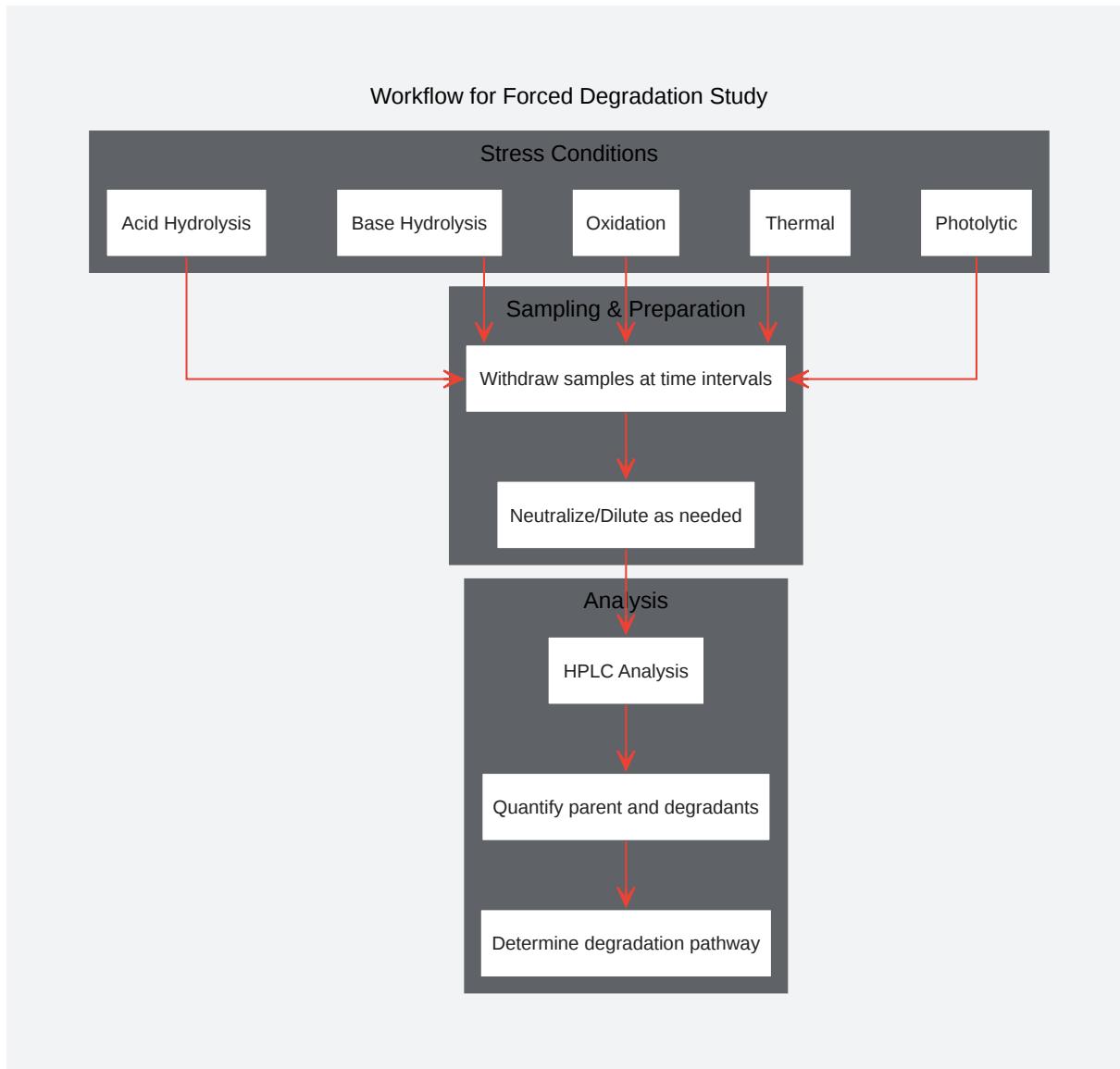
Visualizations

Experimental Workflows



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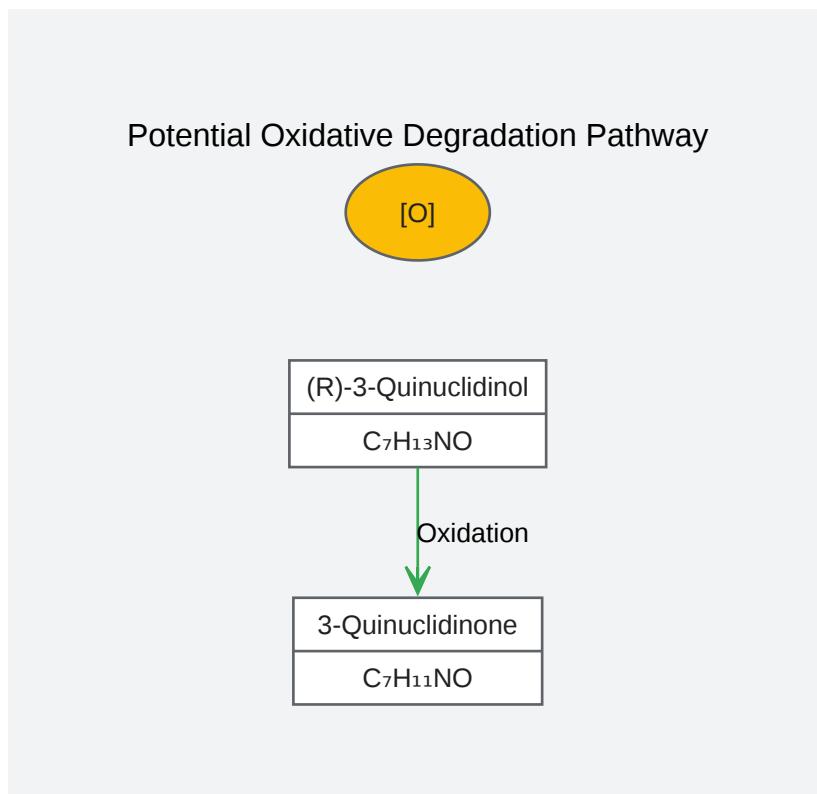
Caption: Workflow for Thermodynamic Solubility Determination.



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Caption: Workflow for Forced Degradation Study.

Potential Degradation Pathway



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